REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:13][C:12]3[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=3[NH:10][C:9](=[O:18])[C:8]=2[CH:19]=1)([O-])=O.Cl[Sn]Cl>C(O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[O:13][C:12]3[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=3[NH:10][C:9](=[O:18])[C:8]=2[CH:19]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(C(NC3=C(O2)C=CC=C3)=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
WASH
|
Details
|
the solid residue was washed with 200 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with 1.0 N sodium hydroxide (2×100 mL)and water (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(C(NC3=C(O2)C=CC=C3)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g | |
YIELD: PERCENTYIELD | 52.3% | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |